Valdecoxib-d3

Description

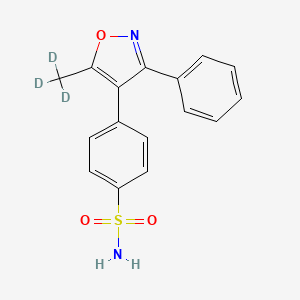

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[3-phenyl-5-(trideuteriomethyl)-1,2-oxazol-4-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(18-21-11)13-5-3-2-4-6-13/h2-10H,1H3,(H2,17,19,20)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPDTQAFDNKSHK-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Valdecoxib-d3: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Valdecoxib-d3, a deuterated analog of the selective cyclooxygenase-2 (COX-2) inhibitor, Valdecoxib. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its chemical properties, mechanism of action, and relevant experimental protocols.

Core Compound Specifications

This compound serves as an internal standard for the quantification of Valdecoxib in various analytical methodologies, including GC- or LC-MS. Its physical and chemical properties are summarized below.

| Property | Value | Citations |

| CAS Number | 1219794-90-7 | [1][2][3][4][5] |

| Molecular Weight | 317.38 g/mol | [2][3][4][5][6][7] |

| Molecular Formula | C₁₆H₁₁D₃N₂O₃S | [2][4][6] |

Mechanism of Action: Selective COX-2 Inhibition

Valdecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits its anti-inflammatory, analgesic, and antipyretic properties primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[8] The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes that mediate pain and inflammation.

Valdecoxib's selectivity for COX-2 over COX-1 is a key feature. While COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, COX-2 is typically induced during inflammation. By selectively inhibiting COX-2, Valdecoxib reduces the synthesis of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.

The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of Valdecoxib.

Experimental Protocols

In Vitro COX-2 Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of a compound against the COX-2 enzyme.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of Valdecoxib for the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

Arachidonic Acid (substrate)

-

COX Cofactor

-

Test compound (Valdecoxib)

-

Fluorometric plate reader

Procedure:

-

Prepare a reaction mix containing COX Assay Buffer, COX-2 enzyme, and COX Cofactor.

-

Add the test compound (Valdecoxib) at various concentrations to the wells of a 96-well plate. Include a control group with no inhibitor.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 5-10 minutes).

-

Initiate the enzymatic reaction by adding a diluted solution of arachidonic acid to all wells simultaneously.

-

Immediately measure the fluorescence kinetically at excitation and emission wavelengths of approximately 535 nm and 587 nm, respectively, for 5-10 minutes.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value.[9]

In Vivo Anti-inflammatory Activity: Rat Paw Edema Model

This in vivo model is widely used to assess the anti-inflammatory effects of compounds.

Objective: To evaluate the ability of Valdecoxib to reduce acute inflammation in a rat model.

Animals: Male or female rats (e.g., Wistar or Sprague-Dawley), typically weighing between 150-200g.

Materials:

-

Carrageenan solution (e.g., 1% w/v in sterile saline)

-

Test compound (Valdecoxib)

-

Vehicle (e.g., saline or appropriate solvent)

-

Pletysmometer or micrometer for paw volume measurement

Procedure:

-

Fast the animals overnight before the experiment.

-

Administer the test compound (Valdecoxib) or vehicle to the respective groups of animals, typically via oral gavage.

-

After a set time (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting a small volume (e.g., 0.05-0.1 mL) of carrageenan solution into the subplantar region of the left hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer or micrometer at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).

-

Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point.[10]

Quantitative Data Summary

The following table summarizes key quantitative data related to the efficacy of Valdecoxib from various studies.

| Parameter | Organism/System | Value | Citations |

| COX-2 IC₅₀ | Human Recombinant | 0.005 µM | [1] |

| COX-1 IC₅₀ | Human Recombinant | 140 µM | [1] |

| PGE₂ Production IC₅₀ | Isolated Human Whole Blood | 0.89 µM | [1] |

| Carrageenan-induced Paw Edema ED₅₀ | Rat | 10.2 mg/kg | [1] |

| Adjuvant-induced Arthritis ED₅₀ | Rat | 0.032 mg/kg | [1] |

This technical guide provides a foundational understanding of this compound and its non-deuterated counterpart, Valdecoxib. The provided data and protocols are intended to support further research and development in the field of anti-inflammatory therapeutics.

References

- 1. caymanchem.com [caymanchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | CAS 1219794-90-7 | LGC Standards [lgcstandards.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. This compound (methyl-d3) | LGC Standards [lgcstandards.com]

- 6. veeprho.com [veeprho.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. journals.innovareacademics.in [journals.innovareacademics.in]

Valdecoxib-d3 Solubility in Common Laboratory Solvents: A Technical Guide

This technical guide provides a comprehensive overview of the solubility of Valdecoxib-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Valdecoxib. This compound is primarily utilized as an internal standard for the quantification of Valdecoxib in various analytical methods, such as gas chromatography or liquid chromatography-mass spectrometry (GC- or LC-MS).[1] Understanding its solubility in common laboratory solvents is critical for the preparation of accurate stock solutions and standards for research, drug development, and pharmacokinetic studies.

Quantitative Solubility Data

The solubility of a compound is a fundamental physical property that dictates its handling and application in a laboratory setting. For this compound, solubility has been empirically determined in several common organic solvents and buffer systems. The data is summarized in the table below. It is important to note that the solubility of deuterated compounds is generally expected to be very similar to their non-deuterated counterparts. For reference, Valdecoxib (the non-deuterated form) is described as relatively insoluble in water (approximately 10 μg/mL), soluble in methanol and ethanol, and freely soluble in other organic solvents and alkaline aqueous solutions.[2][3][4]

| Solvent | Concentration (mg/mL) | Notes | Source |

| Dimethylformamide (DMF) | 20 mg/mL | - | [1] |

| Dimethyl sulfoxide (DMSO) | 20 mg/mL | A stock solution of 63 mg/mL in fresh DMSO has also been reported for Valdecoxib.[5] | [1] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Phosphate-Buffered Saline | [1] |

| Ethanol | 5 mg/mL | The solubility of non-deuterated Valdecoxib in ethanol at 298.15 K is reported to be approximately 9.6 mg/mL.[6][7] | [1] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The determination of a compound's thermodynamic or equilibrium solubility is crucial for understanding its intrinsic properties. The shake-flask method is the gold standard for this purpose, recommended by various international bodies for its reliability.[8][9][10] The following protocol outlines the steps to determine the solubility of this compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., Ethanol, DMSO, buffer solution)

-

Vials with screw caps

-

Orbital shaker or mechanical agitator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

Validated analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

-

Solvent Addition: Add a precise volume of the chosen solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[9] The time required may need to be determined empirically by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration in solution plateaus.[9]

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. To remove any remaining microscopic particles, filter the supernatant through a syringe filter appropriate for the solvent used.

-

Dilution: If necessary, dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method.

-

Calculation: Calculate the solubility by correcting for the dilution factor. The experiment should be performed in triplicate to ensure the reproducibility of the results.[9]

Visualized Experimental Workflow

The following diagram illustrates the key stages of the shake-flask method for determining the equilibrium solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

References

- 1. caymanchem.com [caymanchem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. who.int [who.int]

- 10. lup.lub.lu.se [lup.lub.lu.se]

The Deuterium Difference: A Technical Guide to Valdecoxib and Valdecoxib-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the core differences between the non-steroidal anti-inflammatory drug (NSAID) Valdecoxib and its deuterated isotopologue, Valdecoxib-d3. While Valdecoxib was withdrawn from the market due to safety concerns, the principles of its metabolism and the effects of deuteration remain highly relevant in the field of drug development. This document will delve into the physicochemical properties, mechanism of action, metabolic pathways, and the profound impact of isotopic substitution on the drug's pharmacokinetic profile. Detailed experimental protocols and structured data presentation will offer researchers a comprehensive resource for understanding and applying the concepts of drug deuteration.

Introduction

Valdecoxib is a potent and selective cyclooxygenase-2 (COX-2) inhibitor, formerly used for the treatment of osteoarthritis, rheumatoid arthritis, and dysmenorrhea.[1][2] Its mechanism of action involves the inhibition of prostaglandin synthesis, which are key mediators of pain and inflammation.[3][4] this compound is a stable, isotopically labeled version of Valdecoxib where three hydrogen atoms on the 5-methyl group have been replaced with deuterium atoms.[5] This seemingly subtle modification has significant implications for the drug's metabolic stability, a concept rooted in the kinetic isotope effect.[6][7] Understanding these differences is crucial for researchers in drug metabolism, pharmacokinetics, and the design of novel therapeutic agents with improved properties.

Physicochemical Properties

The primary physical difference between Valdecoxib and this compound is their molecular weight, owing to the substitution of protium (¹H) with deuterium (²H). This seemingly minor change can influence various physicochemical parameters.

| Property | Valdecoxib | This compound |

| Molecular Formula | C₁₆H₁₄N₂O₃S | C₁₆H₁₁D₃N₂O₃S[5] |

| Molecular Weight | 314.36 g/mol [8] | 317.4 g/mol [5] |

| Appearance | White crystalline powder[6] | Solid[5] |

| Water Solubility | 10 µg/mL (at 25°C and pH 7.0)[6] | Not explicitly stated, but expected to be similar to Valdecoxib |

| Protein Binding | ~98%[4] | Not explicitly stated, but expected to be similar to Valdecoxib |

Mechanism of Action: A Shared Pathway

Both Valdecoxib and this compound exert their therapeutic effects through the selective inhibition of the COX-2 enzyme.[3] The COX-2 enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are inflammatory mediators. By blocking this pathway, these compounds reduce pain and inflammation. The deuteration in this compound does not alter the pharmacophore responsible for binding to the active site of COX-2; therefore, the fundamental mechanism of action remains the same for both compounds.

Caption: Mechanism of action for Valdecoxib and this compound.

The Core Difference: Metabolic Pathways and the Kinetic Isotope Effect

The crucial distinction between Valdecoxib and this compound lies in their metabolism. Valdecoxib is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C9.[9][10] The main phase I metabolic pathway involves the oxidation of the 5-methyl group to form a hydroxymethyl metabolite.[11]

It is at this metabolically vulnerable site that this compound is modified. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break the C-D bond, leading to a slower rate of metabolism at this position. This phenomenon is known as the kinetic isotope effect (KIE) .[6][7] The anticipated outcome is a reduced rate of formation of the primary metabolite, which can lead to a longer plasma half-life and increased overall drug exposure for this compound compared to Valdecoxib.

Caption: Comparative metabolism of Valdecoxib and this compound.

Experimental Protocols

To quantitatively assess the differences between Valdecoxib and this compound, the following experimental protocols are essential.

In Vitro Metabolic Stability Assay

Objective: To determine the intrinsic clearance and metabolic half-life of Valdecoxib and this compound in liver microsomes.

Methodology:

-

Incubation: Incubate Valdecoxib and this compound separately with human liver microsomes (or specific CYP enzyme preparations) in the presence of a NADPH-regenerating system at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: Analyze the remaining parent compound concentration at each time point using a validated LC-MS/MS method. This compound can be used as an internal standard for the quantification of Valdecoxib, and a different internal standard would be required for the quantification of this compound.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound against time to determine the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLint).

Caption: Workflow for in vitro metabolic stability assay.

In Vivo Pharmacokinetic Study

Objective: To compare the pharmacokinetic profiles of Valdecoxib and this compound in an animal model (e.g., rats or mice).

Methodology:

-

Dosing: Administer equivalent doses of Valdecoxib and this compound to separate groups of animals via a specific route (e.g., oral gavage or intravenous injection).

-

Blood Sampling: Collect blood samples at predetermined time points post-dosing.

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Sample Analysis: Extract the drug from the plasma and quantify the concentrations of Valdecoxib or this compound using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and elimination half-life (t₁/₂).

Caption: Workflow for in vivo pharmacokinetic study.

Quantitative Data Summary

| Pharmacokinetic Parameter | Valdecoxib (in Humans) | Expected Impact on this compound |

| Oral Bioavailability | 83%[4] | Potentially Increased |

| Time to Peak Plasma Concentration (Tmax) | ~3 hours[4] | Potentially Delayed |

| Elimination Half-life (t₁/₂) | 8-11 hours | Expected to be Longer |

| Apparent Volume of Distribution (Vss/F) | ~86 L[4] | Not expected to change significantly |

| Metabolism | Primarily hepatic via CYP3A4 and CYP2C9[9][10] | Slower rate of metabolism |

Conclusion

The primary and most impactful difference between Valdecoxib and this compound is the substitution of hydrogen with deuterium at a key metabolic site. This isotopic labeling is predicted to significantly slow down the rate of metabolism due to the kinetic isotope effect. For drug development professionals, this case study exemplifies a powerful strategy to enhance the pharmacokinetic properties of a drug candidate, potentially leading to improved efficacy, reduced dosing frequency, and a better safety profile. The detailed methodologies provided herein offer a framework for the experimental validation of these principles in novel drug discovery and development programs. While Valdecoxib itself is no longer in clinical use, the lessons learned from its deuterated analog continue to inform the design of next-generation therapeutics.

References

- 1. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. salamandra.net [salamandra.net]

- 3. dovepress.com [dovepress.com]

- 4. Valdecoxib : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Valdecoxib - Wikipedia [en.wikipedia.org]

- 9. ClinPGx [clinpgx.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Pharmacokinetics and metabolism of a COX-2 inhibitor, valdecoxib, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Valdecoxib-d3: A Technical Safety and Mechanistic Overview for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's material safety data sheet (MSDS) information is paramount for safe handling and effective application. This technical guide provides an in-depth look at the material safety data, experimental protocols, and mechanism of action for Valdecoxib-d3.

This compound is the deuterated analog of Valdecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] this compound is primarily utilized as an internal standard for the quantification of Valdecoxib in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2]

Physical and Chemical Properties

A solid, white to off-white crystalline powder, this compound's key physical and chemical properties are summarized below.[3][4] These characteristics are essential for its proper storage, handling, and use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₁D₃N₂O₃S | [2] |

| Molecular Weight | 317.38 g/mol | [1] |

| CAS Number | 1219794-90-7 | [5] |

| Melting Point | 162-164 °C | [6] |

| pKa (Strongest Acidic) | 10.06 | |

| logP | 2.82 - 3.32 | |

| Solubility | ||

| Water | Relatively insoluble (10 µg/mL at 25°C, pH 7.0) | [4] |

| DMSO | >25 mg/mL | [3] |

| Ethanol | Soluble | [4] |

| Methanol | Soluble | [4] |

Toxicological Information and Safety Data

Understanding the toxicology of this compound is critical for ensuring laboratory safety. The following table summarizes the available toxicological data. It is important to note that specific toxicity data for the deuterated form is limited; therefore, data for the parent compound, Valdecoxib, is included as a close surrogate.

| Metric | Value | Species | Source(s) |

| Oral LD50 | > 800 mg/kg (female) | Rat | [5] |

| Oral LD50 | > 1600 mg/kg (male) | Rat | [3] |

GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

-

H361: Suspected of damaging fertility or the unborn child.[5]

-

H373: May cause damage to organs through prolonged or repeated exposure.[5]

-

H410: Very toxic to aquatic life with long lasting effects.[6]

The GHS pictogram associated with this compound is the health hazard symbol.[5]

Handling and Safety Precautions

When working with this compound, the following safety precautions should be observed:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[5]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] Do not handle until all safety precautions have been read and understood.[5]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[5]

-

First Aid:

Mechanism of Action: Inhibition of COX-2 Signaling Pathway

Valdecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the prostaglandin synthesis pathway, which is responsible for mediating inflammation and pain.[6] The enzyme converts arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins. By selectively inhibiting COX-2, Valdecoxib reduces the production of these pro-inflammatory prostaglandins.[6]

The following diagram illustrates the prostaglandin synthesis pathway and the point of inhibition by Valdecoxib.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

High-Performance Liquid Chromatography (HPLC) Analysis of Valdecoxib

This protocol outlines a method for the quantitative determination of Valdecoxib in pharmaceutical formulations.

Instrumentation and Conditions:

-

HPLC System: Isocratic pump, autosampler, and UV-Visible detector.

-

Column: Cosmosil Octadecyl Silane (C18), 5 µm, 150 mm x 4.6 mm.

-

Mobile Phase: A 55:45 (v/v) mixture of ammonium acetate buffer and acetonitrile, with 0.1% triethylamine.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 239 nm.

-

Injection Volume: 20 µL.

-

Internal Standard: Rofecoxib.

Procedure:

-

Standard Solution Preparation: Accurately weigh 100 mg of pure Valdecoxib standard and dissolve in methanol in a 100 mL volumetric flask to create a 1000 µg/mL stock solution. Prepare a 10 µg/mL working solution by appropriate dilution.

-

Sample Preparation: For tablet formulations, weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to one tablet into a 100 mL volumetric flask, dissolve in the mobile phase, and make up to the mark. Filter the solution through a 0.45 µm filter.

-

Internal Standard Addition: To both standard and sample solutions, add a known concentration of the Rofecoxib internal standard.

-

Injection and Analysis: Inject 20 µL of the prepared solutions into the HPLC system.

-

Quantification: Calculate the amount of Valdecoxib in the sample by comparing the peak area ratio of Valdecoxib to the internal standard in the sample with that of the standard solution.

In Vitro COX-2 Inhibition Assay

This fluorometric assay is used to screen for inhibitors of COX-2 activity.

Materials:

-

Recombinant COX-2 enzyme

-

COX Assay Buffer

-

Amplex™ Red reagent

-

Arachidonic Acid (substrate)

-

This compound (as a control inhibitor)

-

96-well black microplate

-

Fluorescence plate reader (Ex/Em = 535/590 nm)

Procedure:

-

Reagent Preparation: Thaw all reagents on ice. Dilute the COX-2 enzyme to the desired concentration in the COX Assay Buffer. Prepare a working solution of Amplex™ Red. Prepare the arachidonic acid substrate solution.

-

Assay Setup: In a 96-well plate, add the following to the respective wells:

-

Negative Control: COX Assay Buffer.

-

Positive Control: Diluted COX-2 enzyme.

-

Test Inhibitor: Diluted COX-2 enzyme and the test compound (or this compound as a control).

-

-

Reaction Initiation: Add the Amplex™ Red working solution to all wells, followed by the arachidonic acid solution to initiate the reaction.

-

Incubation: Incubate the plate at room temperature, protected from light.

-

Measurement: Read the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 590 nm.

-

Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the fluorescence of the test inhibitor wells to that of the positive and negative controls.

The following diagram illustrates a general workflow for a COX-2 inhibitor screening assay.

References

Commercial suppliers and availability of Valdecoxib-d3

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the commercial availability of Valdecoxib-d3, its application as an internal standard, and the relevant biological pathways.

This compound is the deuterated analog of Valdecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective cyclooxygenase-2 (COX-2) inhibitor. Due to its isotopic labeling, this compound is an ideal internal standard for the quantification of Valdecoxib in biological samples using mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS). Its use significantly improves the accuracy and precision of pharmacokinetic and metabolic studies.

Commercial Availability and Suppliers

This compound is available from several commercial suppliers catering to the research community. The table below summarizes the offerings from prominent vendors. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.

| Supplier | Catalog Number | Purity | Available Quantities |

| Cayman Chemical | 28699 | ≥99% deuterated forms (d1-d3) | 1 mg, 5 mg |

| CDN Isotopes | D-6841 | 98 atom % D | 5 mg, 10 mg |

| Simson Pharma Limited | V010007 | Not specified | Not specified |

| LGC Standards | CDN-D-6841 | 98 atom % D, min 98% Chemical Purity | 5 mg, 10 mg |

| Veeprho | DVE001236 | Not specified | Not specified |

| Forenap | TRC-V090003-100mg | Not specified | 100 mg[1] |

Experimental Protocols

This compound is primarily utilized as an internal standard in bioanalytical methods for the quantification of Valdecoxib. Below is a generalized experimental protocol derived from common practices in pharmacokinetic studies employing LC-MS/MS.

Sample Preparation: Protein Precipitation

This method is commonly used to extract Valdecoxib and the this compound internal standard from plasma samples.

-

Spiking: To 100 µL of plasma sample, add a known concentration of this compound working solution (e.g., 50 µL of 100 ng/mL in methanol).

-

Precipitation: Add 300 µL of acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical parameters for the chromatographic separation and mass spectrometric detection of Valdecoxib and this compound.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm) is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL of the prepared sample.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

Valdecoxib: The specific parent and daughter ion masses would be determined during method development.

-

This compound: The parent ion will be 3 mass units higher than that of Valdecoxib, while the daughter ion may be the same or different depending on the fragmentation pattern.

-

-

Signaling Pathways and Experimental Workflows

Valdecoxib and the COX-2 Signaling Pathway

Valdecoxib exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. The diagram below illustrates the simplified signaling pathway.

Caption: Simplified COX-2 signaling pathway and the inhibitory action of Valdecoxib.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram outlines the typical workflow for a pharmacokinetic study of Valdecoxib using this compound as an internal standard.

Caption: Workflow for pharmacokinetic analysis using this compound internal standard.

References

Methodological & Application

Application Note: High-Throughput Quantification of Valdecoxib in Biological Matrices Using Valdecoxib-d3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] Accurate quantification of Valdecoxib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for such analyses due to its high sensitivity, specificity, and speed.[4]

The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise quantification by correcting for variations in sample preparation and instrument response. Valdecoxib-d3, a deuterium-labeled analog of Valdecoxib, is an ideal internal standard for this purpose.[1][2][3] It shares nearly identical physicochemical properties with the unlabeled analyte, ensuring it behaves similarly during extraction and ionization, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. This application note provides a detailed protocol for the quantification of Valdecoxib in plasma using this compound as an internal standard with LC-MS/MS.

Analyte and Internal Standard Properties

| Property | Valdecoxib | This compound |

| IUPAC Name | 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide | 4-[5-(methyl-d3)-3-phenylisoxazol-4-yl]benzenesulfonamide[1] |

| Molecular Formula | C₁₆H₁₄N₂O₃S | C₁₆H₁₁D₃N₂O₃S[1] |

| Molecular Weight | 314.36 g/mol | 317.38 g/mol [2] |

| Unlabeled CAS No. | 181695-72-7 | 181695-72-7[5] |

| Labeled CAS No. | N/A | 1219794-90-7[1][5] |

Experimental Protocols

1. Materials and Reagents

-

Valdecoxib analytical standard (>98% purity)

-

This compound internal standard (IS) (>98% purity, ≥99% deuterated forms)[1]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Drug-free human plasma

2. Preparation of Standard and Internal Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Valdecoxib and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Valdecoxib primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve (e.g., 5, 10, 50, 100, 500, 1000, 2000, and 4000 ng/mL).[4]

-

Internal Standard Spiking Solution: Dilute the this compound primary stock solution with acetonitrile to prepare a spiking solution at a concentration of 50 ng/mL.

3. Sample Preparation (Protein Precipitation)

This protocol outlines a protein precipitation method, which is a rapid and effective technique for sample clean-up in plasma matrices.[6]

-

Pipette 100 µL of plasma sample (or standard/QC sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard spiking solution (50 ng/mL).

-

Add 200 µL of cold acetonitrile to precipitate plasma proteins.[6]

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[6]

-

Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

-

Dilute the supernatant with 100 µL of ultrapure water containing 0.1% formic acid.[6]

-

Inject a portion of the final solution (e.g., 10 µL) into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters

| Parameter | Recommended Condition |

| Column | ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[4][6] |

| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate[6][7] |

| Mobile Phase B | Acetonitrile[4][7] |

| Flow Rate | 0.4 mL/min[6] |

| Gradient | Start with 10% B, increase to 60% B over 6 min, then re-equilibrate.[8] |

| Column Temperature | 40°C[8] |

| Injection Volume | 10 µL |

| Run Time | Approximately 3-5 minutes[4][7] |

Mass Spectrometry (MS) Parameters

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[4][6][7] |

| Scan Type | Multiple Reaction Monitoring (MRM)[4][7] |

| Capillary Temp. | 275°C[8] |

| Sheath Gas | 45 units[8] |

MRM Transitions

The selection of precursor and product ions is critical for specificity. The following transitions have been reported for Valdecoxib and can be used as a starting point. The transition for this compound will have a +3 Da shift in the precursor ion.

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |

| Valdecoxib | Positive | 315.1 | 132.0 / 235.1[6][9] |

| Valdecoxib | Negative | 313.0 | 118.0[7][10] |

| This compound (IS) | Positive | 318.1 | 132.0 / 238.1 |

| This compound (IS) | Negative | 316.0 | 118.0 |

Note: The optimal product ion should be determined experimentally.

Data Presentation

Method Validation Summary

The performance of the LC-MS/MS method should be validated according to regulatory guidelines. Key parameters include linearity, precision, accuracy, and the lower limit of quantification (LLOQ).

| Parameter | Result |

| Linearity Range | 5 - 4000 ng/mL[4] |

| Correlation Coefficient (r²) | > 0.999[4] |

| LLOQ | 0.5 - 5 ng/mL[4][7] |

| Intra-day Precision (%RSD) | < 6%[4] |

| Inter-day Precision (%RSD) | < 4%[4] |

| Accuracy (%RE) | -1.38% to 1.96%[4] |

| Recovery | > 82%[4] |

Visualizations

References

- 1. caymanchem.com [caymanchem.com]

- 2. veeprho.com [veeprho.com]

- 3. veeprho.com [veeprho.com]

- 4. dovepress.com [dovepress.com]

- 5. This compound (methyl-d3) | LGC Standards [lgcstandards.com]

- 6. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A liquid chromatography-mass spectrometry method for the quantification of both etoricoxib and valdecoxib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: Quantification of Valdecoxib in Human Plasma by UPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. Accurate quantification of valdecoxib in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for the determination of valdecoxib in human plasma using a sensitive and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The described method is based on protein precipitation for sample cleanup, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM).

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the UPLC-MS/MS-based quantification of valdecoxib in human plasma, compiled from various validated methods.

| Parameter | Valdecoxib | Internal Standard (IS) | Reference |

| Linearity Range | 0.5 - 200 ng/mL | Celecoxib or Diazepam | [1][2] |

| 2.5 - 500 ng/mL | Celecoxib | [3][4][5] | |

| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | [1] | |

| 2.5 ng/mL | [3][4][5] | ||

| Precision (RSD%) | Intra-day: 1.36 - 3.65% | [2] | |

| Inter-day: 2.28 - 5.91% | [2] | ||

| Accuracy (RE%) | -1.38% to 1.96% | [2] | |

| Recovery | > 82.54% | [2] | |

| 91% | [1] | ||

| MRM Transition (m/z) | 312.89 → 118.02 (Negative Ion Mode) | 379.98 → 316.02 (Celecoxib, Negative) | [2][6] |

| 313 → 118 (Negative Ion Mode) | [1] | ||

| 315 → 132 (Positive Ion Mode) | 382 → 362 (Celecoxib, Positive) | [3][4][5] |

Experimental Protocol

This protocol provides a step-by-step guide for the quantification of valdecoxib in human plasma.

Materials and Reagents

-

Valdecoxib reference standard (>98% purity)

-

Celecoxib internal standard (IS) (>98% purity)

-

LC-MS grade acetonitrile and methanol

-

LC-MS grade formic acid

-

Ultrapure water

-

Human plasma (blank)

Instrumentation

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters XEVO TQD)

-

UPLC Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[2][3][4][5][6]

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare primary stock solutions of valdecoxib and celecoxib (IS) in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the valdecoxib stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the celecoxib stock solution with acetonitrile to a final concentration of 1 µg/mL.[3][4]

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples at room temperature.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.[3][4]

-

Add 20 µL of the internal standard working solution (1 µg/mL celecoxib) and vortex for 15 seconds.[2][3][4]

-

Add 200 µL of acetonitrile to precipitate the plasma proteins.[2][3][4][6]

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.[3][4]

-

Transfer 100 µL of the clear supernatant to a clean tube and dilute with 100 µL of ultrapure water.[3][4]

-

Inject 2 µL of the final solution into the UPLC-MS/MS system.[2]

UPLC-MS/MS Conditions

-

UPLC Conditions:

-

MS/MS Conditions (Positive Ion Mode): [3][4][5]

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 4 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 500°C

-

Desolvation Gas Flow: 600 L/h

-

Cone Gas Flow: 50 L/h

-

MRM Transitions:

-

Valdecoxib: m/z 315 → 132

-

Celecoxib (IS): m/z 382 → 362

-

-

Experimental Workflow and Diagrams

The following diagram illustrates the overall workflow for the quantification of valdecoxib in human plasma.

Caption: Workflow for Valdecoxib Quantification.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a rapid, sensitive, and reliable approach for the quantification of valdecoxib in human plasma. The simple protein precipitation sample preparation procedure and the short chromatographic run time allow for high-throughput analysis, making this method well-suited for pharmacokinetic and clinical studies. The validation parameters summarized from various sources demonstrate the robustness and accuracy of this methodology.

References

- 1. researchgate.net [researchgate.net]

- 2. dovepress.com [dovepress.com]

- 3. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous Determination of Parecoxib and Its Metabolite Valdecoxib Concentrations in Beagle Plasma by UPLC-MS/MS and Application for Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Valdecoxib Analysis in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valdecoxib is a potent, selective cyclooxygenase-2 (COX-2) inhibitor, previously utilized as a nonsteroidal anti-inflammatory drug (NSAID) for its analgesic and anti-inflammatory properties. The accurate quantification of Valdecoxib in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies during drug development and clinical trials. This document provides detailed application notes and standardized protocols for the primary sample preparation techniques employed for Valdecoxib analysis: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

The primary mechanism of action for Valdecoxib is the selective inhibition of the COX-2 enzyme.[1] This enzyme is responsible for converting arachidonic acid into prostaglandin H2, a precursor for various prostaglandins that mediate pain and inflammation.[2] By inhibiting COX-2, Valdecoxib effectively reduces the synthesis of these pro-inflammatory prostaglandins.[1]

Sample Preparation Techniques: An Overview

The choice of sample preparation technique is critical for removing interfering endogenous components from biological matrices, thereby enhancing the accuracy, precision, and sensitivity of the analytical method, which is often High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Protein Precipitation (PPT): A straightforward and rapid method ideal for high-throughput analysis. It involves adding a precipitating agent, typically an organic solvent or a strong acid, to the biological sample to denature and precipitate proteins. While simple and inexpensive, it may result in a less clean extract compared to other methods.[2]

-

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases. It offers a cleaner sample than PPT by removing a broader range of interferences. However, LLE can be more time-consuming and may involve the use of large volumes of organic solvents.[3]

-

Solid-Phase Extraction (SPE): A highly selective and efficient method that provides the cleanest extracts. SPE utilizes a solid sorbent to retain the analyte of interest while endogenous interferences are washed away. The analyte is then eluted with a small volume of solvent. SPE can be automated for high-throughput applications.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various validated bioanalytical methods for Valdecoxib, providing a comparative overview of the performance of different sample preparation techniques.

Table 1: Protein Precipitation (PPT) Methods for Valdecoxib Analysis

| Biological Matrix | Precipitating Agent | Recovery (%) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Analytical Method | Reference |

| Beagle Plasma | Acetonitrile | > 82.54 | 5 - 4000 | 5 | UPLC-MS/MS | [4][5] |

| Human Plasma | Perchloric Acid (5%) | > 95 | 20,000 - 1,400,000 | 13,450 | RP-HPLC | [6] |

| Rat Plasma | Acetonitrile | Not Reported | 2.5 - 500 | 2.5 | UPLC-MS/MS | [7] |

Table 2: Liquid-Liquid Extraction (LLE) Methods for Valdecoxib Analysis

| Biological Matrix | Extraction Solvent | Recovery (%) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Analytical Method | Reference |

| Canine Plasma | Cyclohexane:Diethyl Ether (3:2, v/v) | 94.8 - 103.6 | Not Specified | 10 | HPLC-Fluorimetric | [8] |

| Human Plasma | Diethyl Ether | Not Reported | 5 - 400 | 5 | RP-HPLC | [9] |

Table 3: Solid-Phase Extraction (SPE) Methods for Valdecoxib Analysis

| Biological Matrix | SPE Cartridge Type | Recovery (%) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Analytical Method | Reference |

| Human Plasma | C18 | Not Reported | Not Reported | Not Reported | LC-MS/MS | |

| Human Urine | C18 | Not Reported | 1 - 200 | 1 | LC-MS/MS | [1] |

Experimental Protocols and Workflows

Valdecoxib Signaling Pathway

Valdecoxib selectively inhibits the COX-2 enzyme, which plays a crucial role in the inflammatory cascade by converting arachidonic acid to prostaglandin H2 (PGH2). PGH2 is a precursor to various pro-inflammatory prostaglandins.

Caption: Valdecoxib's mechanism of action via COX-2 inhibition.

Protocol 1: Protein Precipitation (PPT)

This protocol is adapted from a method for the analysis of Valdecoxib in beagle plasma using UPLC-MS/MS.[4][5]

Objective: To remove proteins from plasma samples for the quantification of Valdecoxib.

Materials:

-

Beagle plasma

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) solution (e.g., Celecoxib in methanol)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of beagle plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard solution.

-

Add 200 µL of acetonitrile to precipitate the plasma proteins.[7]

-

Vortex the mixture for 2 minutes to ensure thorough mixing and protein denaturation.[7]

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[7]

-

Carefully transfer the supernatant to a clean tube or vial for analysis by UPLC-MS/MS.

Caption: Workflow for Protein Precipitation of Valdecoxib.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is based on a method for the simultaneous determination of Parecoxib (a prodrug of Valdecoxib) and Valdecoxib in canine plasma.[8]

Objective: To extract Valdecoxib from plasma using an organic solvent.

Materials:

-

Canine plasma

-

Internal Standard (IS) solution

-

Acidic solution (e.g., perchloric acid)

-

Extraction solvent: Cyclohexane:Diethyl Ether (3:2, v/v)

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solvent (e.g., mobile phase)

Procedure:

-

To a centrifuge tube, add the plasma sample and the internal standard.

-

Acidify the sample by adding the acidic solution to facilitate protein precipitation.

-

Add the extraction solvent (Cyclohexane:Diethyl Ether, 3:2, v/v).

-

Vortex the mixture vigorously for several minutes to ensure efficient extraction.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer (top layer) to a clean tube.

-

Repeat the extraction of the aqueous layer with a fresh aliquot of the extraction solvent to maximize recovery.

-

Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in a suitable volume of the reconstitution solvent.

-

The sample is now ready for injection into the HPLC system.

Caption: Workflow for Liquid-Liquid Extraction of Valdecoxib.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol is a general representation based on methods for Valdecoxib and its metabolites in human urine and plasma using C18 cartridges.[1]

Objective: To selectively isolate Valdecoxib from a biological matrix using a solid sorbent.

Materials:

-

Human plasma or urine

-

Internal Standard (IS) solution

-

C18 SPE cartridges

-

SPE manifold

-

Conditioning solvent (e.g., Methanol)

-

Equilibration solvent (e.g., Water)

-

Wash solvent (e.g., water-methanol mixture)

-

Elution solvent (e.g., Methanol or Acetonitrile)

-

Evaporation system

-

Reconstitution solvent

Procedure:

-

Sample Pre-treatment: Add the internal standard to the plasma or urine sample. Dilute the sample with an appropriate buffer if necessary.

-

SPE Cartridge Conditioning: Pass methanol through the C18 cartridge to activate the sorbent.

-

SPE Cartridge Equilibration: Pass water or an aqueous buffer through the cartridge to prepare it for sample loading.

-

Sample Loading: Load the pre-treated sample onto the SPE cartridge. The analyte and IS will be retained on the C18 sorbent.

-

Washing: Pass a wash solvent (e.g., a mixture of water and a small percentage of methanol) through the cartridge to remove endogenous interferences.

-

Elution: Elute Valdecoxib and the IS from the cartridge using a strong organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Caption: Workflow for Solid-Phase Extraction of Valdecoxib.

References

- 1. ClinPGx [clinpgx.org]

- 2. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 8. PathWhiz [pathbank.org]

- 9. accessdata.fda.gov [accessdata.fda.gov]

Application Note: Optimizing Valdecoxib-d3 Concentration for Internal Standard Spiking in LC-MS/MS Bioanalysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is critical for ensuring accuracy and precision.[1][2] Valdecoxib-d3, a deuterium-labeled analog of Valdecoxib, serves as an excellent internal standard (IS) for the quantification of Valdecoxib, its metabolites, or other structurally related compounds like COX-2 inhibitors.[3] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1][4] This note provides a comprehensive guide to selecting and validating the optimal spiking concentration of this compound for robust and reliable bioanalytical methods.

Principle of Internal Standard Concentration Selection

The primary role of an internal standard is to compensate for variability during the analytical process, including sample extraction, injection volume inconsistencies, and matrix-induced ion suppression or enhancement.[1][5][6] An ideal IS concentration should yield a consistent and reproducible signal across all samples, including calibration standards, quality controls (QCs), and unknown study samples.

The optimal concentration is one that:

-

Produces a detector response that is high enough to be precise but not so high as to cause detector saturation.

-

Is comparable to the analyte's response at a key point in the calibration curve, often the midpoint.

-

Does not interfere with the analyte's signal (i.e., no significant crosstalk).

-

Is sufficient to overcome any background noise or minor impurities in the IS material itself.

Factors Influencing Optimal Concentration

There is no single universal concentration for an internal standard. The selection is method-dependent and must be empirically determined, considering:

-

Analyte's Expected Concentration Range: The IS concentration should be tailored to the calibration curve range of the analyte. A common practice is to choose a concentration that provides a response similar to that of the analyte at its geometric mean or mid-level concentration.

-

Mass Spectrometer Sensitivity: Highly sensitive instruments may require lower IS concentrations to avoid detector saturation and ensure the response remains within the linear range of the detector.[6]

-

Matrix Effects: The biological matrix (e.g., plasma, urine, tissue homogenate) can significantly suppress or enhance the ionization of both the analyte and the IS.[1] The IS concentration must be sufficient to provide a stable signal despite these effects.

-

Sample Preparation and Extraction Recovery: Analyte and IS may be lost during sample processing steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[6] The chosen IS concentration should ensure a robust signal even after accounting for incomplete recovery.

Recommended Concentration Ranges from Literature

The optimal concentration of this compound is often determined in the context of the specific analyte it is being used to quantify. The following table summarizes concentrations used in various published bioanalytical methods. This data serves as a starting point for method development.

| Analyte(s) | Internal Standard | IS Spiking Conc. (ng/mL) | Analyte Calibration Range (ng/mL) | Biological Matrix | Analytical Method |

| Valdecoxib & Hydroxylated Metabolite | Structural Analogue | Not Specified | 0.5 - 200 | Human Plasma | SPE-LC-MS/MS[7] |

| Valdecoxib & Metabolites | Structural Analogue | Not Specified | 1 - 200 | Human Urine | SPE-LC-MS/MS[8] |

| Parecoxib & Valdecoxib | Celecoxib | Not Specified (IS) | 5 - 4000 | Beagle Plasma | UPLC-MS/MS[9] |

| Parecoxib & Valdecoxib | Celecoxib | Not Specified (IS) | 2.5 - 10,000 | Rat Plasma | UPLC-MS/MS[10] |

| Celecoxib | Curcumin | 1000 | 25 - 2500 | Mouse Plasma & Tissues | RP-HPLC[11] |

Note: While specific this compound concentrations were not always detailed in the provided search snippets, the analyte ranges give a strong indication of the concentrations at which a corresponding IS would be used. Typically, the IS concentration is set within the lower to middle range of the analyte's calibration curve.

Protocol for Determining Optimal this compound Concentration

This protocol outlines a systematic approach to identify the ideal spiking concentration for this compound in a new or revised bioanalytical assay.

5.1. Objective To evaluate and select an optimal concentration of this compound internal standard that ensures consistent response and accurate quantification of the target analyte across its entire calibration range.

5.2. Materials and Reagents

-

This compound certified reference material

-

Analyte certified reference material

-

Control biological matrix (e.g., drug-free human plasma)

-

HPLC-grade methanol, acetonitrile, water

-

Reagents for sample preparation (e.g., formic acid, ammonium acetate, trichloroacetic acid)

5.3. Instrumentation

-

Calibrated analytical balance and pipettes

-

Vortex mixer and centrifuge

-

LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)

5.4. Experimental Workflow

Caption: Experimental workflow for optimizing internal standard concentration.

5.5. Detailed Steps

-

Prepare Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

From this stock, prepare a series of working solutions at concentrations such as 10, 50, 100, and 200 ng/mL. The exact range should be based on the expected analyte concentrations.

-

Prepare stock and working solutions for the analyte to spike control matrix at the Lower Limit of Quantification (LLOQ), a middle concentration (Mid), and the Upper Limit of Quantification (ULOQ).

-

-

Sample Preparation and Spiking:

-

Aliquot the control matrix into three sets of tubes (e.g., n=3 or 5 per set).

-

Spike each set with the analyte to achieve LLOQ, Mid, and ULOQ concentrations.

-

To these samples, add a small, fixed volume of one of the this compound working solutions. For example, add 10 µL of the 100 ng/mL IS solution to 90 µL of spiked plasma to achieve a final IS concentration of 10 ng/mL. Repeat for each IS concentration being tested.

-

Perform the established sample preparation procedure (e.g., add 300 µL of acetonitrile for protein precipitation, vortex, and centrifuge).

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

Data Analysis and Selection:

-

Inject the samples and acquire the data.

-

For each IS concentration tested, calculate the mean, standard deviation (SD), and coefficient of variation (%CV) of the IS peak area across the LLOQ, Mid, and ULOQ analyte samples.

-

The optimal this compound concentration is the one that provides the most consistent peak area (lowest %CV) across the entire analytical range, is free from interferences, and provides a robust signal well above the background noise.

-

As a general guideline, the IS response should ideally be within 50-150% of the analyte's response at the mid-point of the calibration curve.

-

Valdecoxib Mechanism of Action: COX-2 Inhibition Pathway

Valdecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor. Understanding this pathway provides context for its use in pharmaceutical research. The diagram below illustrates the inflammatory pathway and the point of inhibition.

Caption: Simplified prostaglandin synthesis pathway showing COX-2 inhibition by Valdecoxib.

Conclusion

The determination of the optimal spiking concentration for this compound is a critical step in the development of a robust and reliable bioanalytical method. While there are no fixed regulatory guidelines on the exact concentration, a systematic evaluation based on the analyte's concentration range, instrument sensitivity, and matrix effects is required. By following the protocol outlined in this note, researchers can confidently establish an internal standard concentration that ensures data integrity and meets the stringent requirements for pharmacokinetic and other drug development studies.

References

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 3. veeprho.com [veeprho.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. texilajournal.com [texilajournal.com]

- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of valdecoxib and its metabolites in human urine by automated solid-phase extraction-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols: Valdecoxib-d3 for Metabolite Identification of Valdecoxib

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of Valdecoxib-d3, a stable isotope-labeled analog of Valdecoxib, in the identification of its metabolites. The use of deuterium-labeled compounds in conjunction with mass spectrometry offers a powerful tool for distinguishing drug-related metabolites from endogenous molecules, thereby streamlining the metabolite identification process in drug development. This guide outlines the metabolic pathways of Valdecoxib, presents quantitative data for mass spectrometry analysis, and provides detailed experimental protocols and workflows.

Introduction

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective COX-2 inhibitor. Its metabolism is extensive and primarily occurs in the liver, mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9. The primary metabolic pathway involves the hydroxylation of the methyl group to form an active hydroxymethyl metabolite (M1), which is further oxidized to a carboxylic acid metabolite. These metabolites can also undergo conjugation reactions.

This compound is a deuterated analog of Valdecoxib, where three hydrogen atoms on the methyl group are replaced with deuterium. This isotopic labeling results in a predictable mass shift of +3 Da (Daltons) in the parent molecule and its metabolites that retain the deuterated methyl group. This mass shift allows for the clear identification of drug-related compounds in complex biological matrices when analyzed by mass spectrometry.

Data Presentation

The following tables summarize the key quantitative data for the analysis of Valdecoxib and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass transitions for the deuterated compounds are predicted based on the known metabolic transformations of Valdecoxib.

Table 1: Mass Spectrometry Parameters for Valdecoxib and its Metabolites (Unlabeled)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Valdecoxib | 313.1 | 118.0 | Negative | [1][2] |

| Valdecoxib | 315.0 | 132.0 | Positive | [3] |

| Hydroxymethyl Valdecoxib (M1) | 329.0 | 196.0 | Negative | [1][4] |

| Carboxylic Acid Valdecoxib | 343.0 | 196.0 | Negative | [1] |

Table 2: Predicted Mass Spectrometry Parameters for this compound and its Deuterated Metabolites

| Analyte | Predicted Precursor Ion (m/z) | Predicted Product Ion (m/z) | Mass Shift (Da) | Ionization Mode |

| This compound | 316.1 | 121.0 | +3 | Negative |

| This compound | 318.0 | 135.0 | +3 | Positive |

| Hydroxymethyl this compound | 332.0 | 199.0 | +3 | Negative |

| Carboxylic Acid this compound | 346.0 | 199.0 | +3 | Negative |

Experimental Protocols

Protocol 1: In Vitro Metabolism of Valdecoxib and this compound using Human Liver Microsomes

Objective: To generate and identify metabolites of Valdecoxib using a stable isotope-labeled tracer.

Materials:

-

Valdecoxib

-

This compound

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PD, and NADP+)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN)

-

Formic acid

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

Incubator/shaker

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a 1:1 mixture of Valdecoxib and this compound stock solution in methanol or DMSO.

-

In a microcentrifuge tube, add the following in order:

-

Phosphate buffer (to final volume of 200 µL)

-

Human Liver Microsomes (final concentration 0.5 mg/mL)

-

Valdecoxib/Valdecoxib-d3 mixture (final concentration 1 µM)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Metabolic Reaction:

-

Add the NADPH regenerating system to the pre-incubated mixture to initiate the metabolic reaction.

-

Incubate at 37°C for 60 minutes with gentle shaking.

-

-

Termination of Reaction:

-

Stop the reaction by adding 2 volumes (400 µL) of ice-cold acetonitrile.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

-

Sample Preparation for LC-MS/MS Analysis:

-

Centrifuge the mixture at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

Protocol 2: LC-MS/MS Analysis for Metabolite Identification

Objective: To analyze the samples from the in vitro metabolism experiment to identify metabolites of Valdecoxib based on the characteristic isotopic pattern of this compound.

Instrumentation and Conditions:

-

Liquid Chromatography System: UPLC or HPLC system

-

Column: C18 reverse-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)[5]

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, and then return to the initial conditions to re-equilibrate the column.[5]

-

Flow Rate: 0.4 mL/min[5]

-

Column Temperature: 45°C[5]

-

Injection Volume: 5-10 µL

-

Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

-

Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes

-

Data Acquisition: Full scan mode to detect all potential metabolites, followed by product ion scans (MS/MS) of the suspected metabolite parent ions to confirm their structure.

Data Analysis:

-

Extract the chromatograms for the expected m/z values of Valdecoxib and this compound and their potential metabolites (refer to Tables 1 and 2).

-

Look for pairs of peaks that are separated by 3 Da and have similar retention times. These pairs represent the unlabeled metabolite and its corresponding deuterated analog.

-

The intensity ratio of the paired peaks should be approximately 1:1, reflecting the initial incubation mixture.

-

Perform MS/MS fragmentation analysis on the parent ions of these peak pairs. The fragmentation pattern of the deuterated metabolite should show a corresponding mass shift in the fragments containing the deuterated methyl group.

Mandatory Visualizations

References

- 1. Determination of valdecoxib and its metabolites in human urine by automated solid-phase extraction-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of parecoxib and its main metabolites valdecoxib and hydroxylated valdecoxib in mouse plasma with a sensitive LC-MS/MS method to elucidate the decreased drug metabolism of tumor bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

Application Notes: Preparation of Valdecoxib-d3 Stock Solution

Introduction

Valdecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that acts as a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] The deuterated analog, Valdecoxib-d3, serves as an ideal internal standard for the accurate quantification of Valdecoxib in biological samples using mass spectrometry (GC-MS or LC-MS) techniques.[4] Proper preparation of a stock solution is a critical first step for ensuring the accuracy, precision, and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution for research purposes.

Physicochemical and Solubility Data

Accurate preparation of the stock solution requires precise knowledge of the compound's properties. The key quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 4-(5-(methyl-d3)-3-phenylisoxazol-4-yl)benzenesulfonamide | [4] |

| Molecular Formula | C₁₆H₁₁D₃N₂O₃S | [4] |

| Molecular Weight | 317.38 g/mol | [5] |

| CAS Number | 1219794-90-7 | [4][5] |

| Appearance | Solid, white to off-white powder | [3][4] |

| Solubility | ||

| In DMSO | ≥ 20 mg/mL | [4] |

| In DMF | 20 mg/mL | [4] |

| In Ethanol | 5 mg/mL | [4] |

| In Water | Relatively Insoluble | [3] |

| Storage | -20°C | [4] |

| Stability | ≥ 2 years at -20°C | [4] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps to prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO), a common solvent for this compound due to its high solubilizing capacity.

Materials

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Analytical balance (readable to at least 0.1 mg)

-

Calibrated micropipettes and sterile tips

-

Amber glass vial or a clear vial wrapped in foil

-

Cryogenic storage vials

-

Vortex mixer

Equipment

-

Chemical fume hood

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Safety Precautions

-

Perform all weighing and solvent handling steps inside a chemical fume hood to avoid inhalation of the powder and solvent vapors.

-

Wear appropriate PPE at all times.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO before starting the procedure.

Procedure

-

Calculate the Required Mass:

-

To prepare a 10 mM stock solution, the required mass of this compound must be calculated. The formula is: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

For example, to prepare 1 mL (0.001 L) of a 10 mM (0.01 M) solution: Mass (mg) = 0.01 mol/L * 0.001 L * 317.38 g/mol * 1000 mg/g = 3.17 mg

-

-

Weigh the Compound:

-

Tare the analytical balance with a clean, empty amber vial.

-

Carefully weigh approximately 3.17 mg of this compound powder directly into the tared vial. Record the exact mass.

-

-

Calculate the Required Solvent Volume:

-

Adjust the required solvent volume based on the actual mass weighed. The formula is: Volume (mL) = [Actual Mass (mg) / Molecular Weight ( g/mol )] / Desired Concentration (mmol/L)

-

For example, if the actual mass weighed is 3.25 mg: Volume (mL) = [3.25 mg / 317.38 g/mol ] / 10 mmol/L = 1.024 mL or 1024 µL

-

-

Dissolve the Compound:

-

Inside the fume hood, use a calibrated micropipette to add the calculated volume of DMSO to the vial containing the this compound powder.

-

Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

-

-

Aliquot and Store:

-

To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in labeled cryogenic vials.

-

Clearly label each vial with the compound name ("this compound"), concentration (10 mM in DMSO), and the preparation date.

-

Store the aliquots in a freezer at -20°C for long-term storage. The compound is stable for at least 2 years under these conditions.[4]

-

Visual Diagrams

The following diagrams illustrate the experimental workflow and the biological context of Valdecoxib's action.

Caption: Experimental workflow for preparing this compound stock solution.

Caption: Valdecoxib selectively inhibits COX-2, blocking inflammatory prostaglandins.

References

Application Notes and Protocols for the Quantification of Valdecoxib and Valdecoxib-d3 using Mass Spectrometry

Introduction